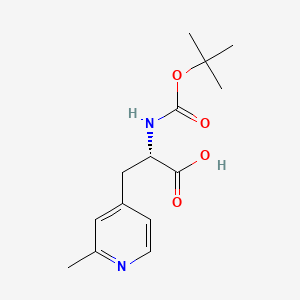
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Formation of the pyridine derivative: The Boc-protected amino acid is then coupled with a pyridine derivative, such as 2-methylpyridine-4-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Deprotection: The free amine derivative.
Substitution: Nitrated or halogenated pyridine derivatives.
Coupling: Peptide or amide derivatives.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(2-methylpyridin-4-yl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Lacks the methyl group on the pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2-methylpyridine moiety
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChIキー |
QGDCINAUZBVBES-NSHDSACASA-N |
異性体SMILES |
CC1=NC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


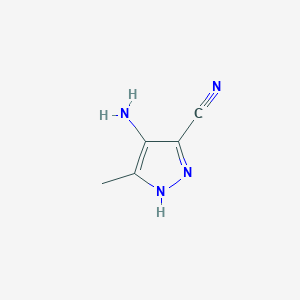
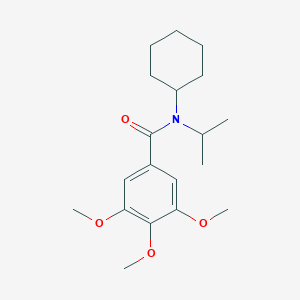
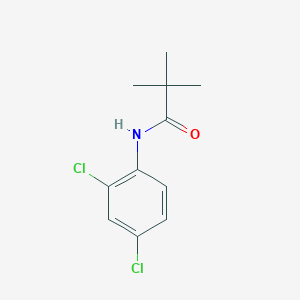
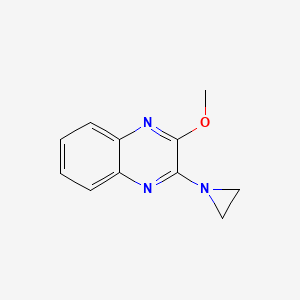
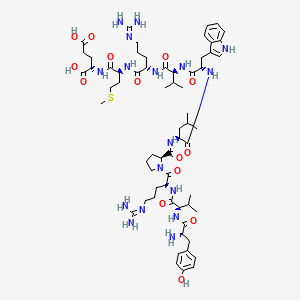
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
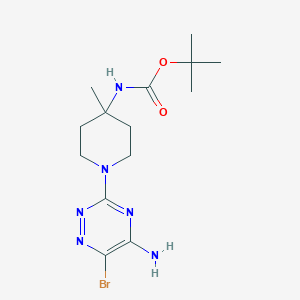
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
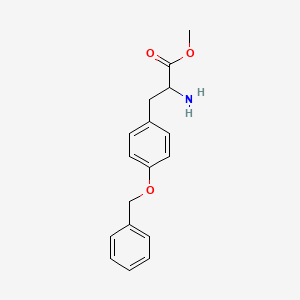
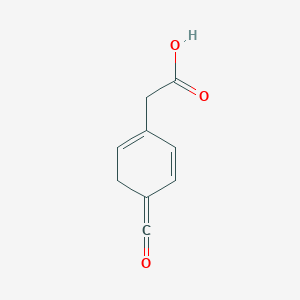
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
